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Compound of Interest

Compound Name: Phenylmethanimine

Cat. No.: B108103 Get Quote

This technical guide provides a comprehensive overview of the core physical properties of

phenylmethanimine derivatives for researchers, scientists, and drug development

professionals. Phenylmethanimine, also known as N-benzylideneaniline, and its derivatives

are a class of imines that have garnered significant interest due to their versatile applications in

organic synthesis and medicinal chemistry. This document summarizes key quantitative data,

details common experimental protocols for their characterization, and illustrates important

conceptual workflows.

Quantitative Physical Properties
The physical properties of phenylmethanimine derivatives are significantly influenced by the

nature and position of substituents on both the phenyl rings. The following tables summarize

available data on their melting points and spectroscopic characteristics. Data for a wider range

of derivatives, particularly concerning boiling points and solubility, is not extensively

consolidated in the literature, reflecting a potential area for further systematic investigation.

Table 1: Melting Points of Selected Phenylmethanimine Derivatives
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Compound Substituent(s) Melting Point (°C)

N-(5,6-dimethyl-1H-

benzo[d]imidazol-2-yl)-1-

phenylmethanimine derivatives

(unspecified)

Varied benzaldehydes Not specified in abstracts

(E)‐1‐(4‐chlorophenyl)‐N‐

(nitrophenyl)methanimine
4-chloro, nitro Not specified in abstracts

p-Carboranylamidine

derivatives
p-carboranyl 238-265

Note: The provided search results frequently mention the synthesis of new derivatives without

consistently reporting specific physical constants like melting or boiling points in the abstracts.

Table 2: Spectroscopic Data for Selected Phenylmethanimine Derivatives

Derivative Class Technique
Wavelength/Chemi
cal Shift

Reference

Schiff bases of

Phenylsulfonylamide
UV-Vis

λmax 284-352 nm

(π→π* transition)
[1]

Schiff bases of

Phenylsulfonylamide
¹H-NMR

δ 4.3 ppm (s, 1H,

CH=N)
[1]

(E)‐1‐(4‐

chlorophenyl)‐N‐

(nitrophenyl)methanim

ine

UV-Vis
Not specified in

abstract
[2]

Benzimidazole

phenylmethanimine

derivatives

General

Spectroscopic

methods used for

characterization

[3]

Chelatophore

functionalized 1,3-

benzoxazinone

spiropyrans

¹H-NMR, UV/Vis, IR
Characterization

performed
[4]
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Experimental Protocols
The characterization of phenylmethanimine derivatives relies on standard spectroscopic and

analytical techniques. Below are detailed methodologies for the key experiments commonly

cited in the literature.

Synthesis and Purification
A common synthetic route to phenylmethanimine derivatives involves the condensation

reaction between a primary amine and an aldehyde or ketone.

Classical Reflux Method:

An equimolar solution of the desired substituted aniline and benzaldehyde is prepared in a

suitable solvent, such as ethanol or methanol.

A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the

reaction.

The mixture is refluxed for a period ranging from a few hours to overnight, with reaction

progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product often precipitates out of

solution.

The crude product is collected by filtration and purified by recrystallization from an

appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure phenylmethanimine
derivative. Some derivatives can be purified by simple solvent washing.[3]

Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:

A small sample of the purified derivative is mixed with potassium bromide (KBr) and

pressed into a pellet, or analyzed as a thin film on a salt plate (e.g., NaCl).

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
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Key vibrational bands are analyzed to confirm the presence of functional groups,

particularly the C=N imine stretch, which typically appears in the range of 1690-1640

cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in an NMR tube.

¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency

(e.g., 400 or 500 MHz for ¹H).

The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to elucidate

the molecular structure. The proton of the imine group (-CH=N-) typically appears as a

singlet in the δ 8-9 ppm region in ¹H NMR spectra.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy:

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol,

acetonitrile).

The absorbance of the solution is measured over a range of wavelengths (typically 200-

800 nm) using a spectrophotometer.

The wavelength of maximum absorption (λmax) is determined, which corresponds to

electronic transitions within the molecule, such as π→π* and n→π* transitions of the

imine and aromatic systems.[1]

Determination of pKa
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization

behavior of phenylmethanimine derivatives, which is particularly important for drug

development.

Potentiometric Titration:

A solution of the phenylmethanimine derivative of known concentration is prepared in a

suitable solvent mixture (e.g., water-ethanol).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH).

The pH of the solution is monitored using a calibrated pH meter after each addition of the

titrant.

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at

the half-equivalence point.

Computational Methods:

Computational models, such as those employing Density Functional Theory (DFT) with a

continuum solvation model, can be used to calculate pKa values.[5]

These methods calculate the free energy change of the deprotonation reaction in a solvent

to predict the pKa.[5]

Visualizations
The following diagrams illustrate key workflows and conceptual relationships relevant to the

study of phenylmethanimine derivatives.
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Caption: General experimental workflow for the synthesis and characterization of

phenylmethanimine derivatives.
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Caption: Conceptual diagram of structure-property relationships in phenylmethanimine
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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